3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one
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Overview
Description
3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 3-(3-fluorophenyl)-3-oxo-propanoic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but with a propionic acid moiety instead of a furanone ring.
3-Fluorophenylacetic acid: Contains a fluorophenyl group but lacks the furanone structure.
Uniqueness
3-(3-Fluorophenyl)-4-phenylfuran-2(5H)-one is unique due to its specific combination of a furanone ring with a 3-fluorophenyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11FO2 |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-3-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C16H11FO2/c17-13-8-4-7-12(9-13)15-14(10-19-16(15)18)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
WPQWVFGEAVGUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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